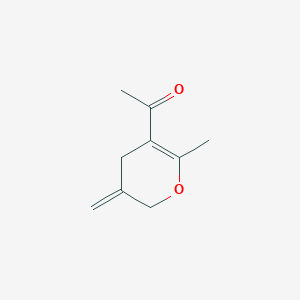
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone, also known as Methyl jasmonate, is a natural organic compound that is found in the essential oils of many plants. It is a member of the jasmonate family of compounds that play a significant role in plant growth and development. Methyl jasmonate has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate acts as a signaling molecule in plants, regulating various physiological and biochemical processes. It binds to specific receptors in the plant cell membrane, triggering a signaling cascade that leads to the activation of various transcription factors and the expression of target genes. 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has also been shown to interact with various enzymes and proteins, leading to the modulation of their activity.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has been shown to induce various biochemical and physiological effects in plants, including the promotion of secondary metabolites such as alkaloids, flavonoids, and terpenoids. It also induces the production of various stress response proteins, such as chitinases, peroxidases, and proteases, which play a crucial role in plant defense mechanisms. 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has also been shown to have anti-inflammatory, antitumor, and antioxidant properties in mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has several advantages for laboratory experiments, including its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate in scientific research are vast, and several areas of future research can be explored. These include its use as a potential therapeutic agent for various diseases, its role in plant-pathogen interactions, and its potential as a natural pesticide. Further studies can also be conducted to elucidate the molecular mechanisms underlying the various physiological and biochemical effects of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate in plants and animals.
Métodos De Síntesis
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate can be synthesized through various methods, including the oxidation of cis-3-hexenyl acetate, the reaction of cis-3-hexenol with methyl vinyl ketone, and the reaction of cis-3-hexenyl chloride with potassium acetate. However, the most commonly used method for the synthesis of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate is the reaction of cis-jasmone with methanol in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has a wide range of applications in scientific research, including its use as a plant growth regulator, a signal molecule in plant defense mechanisms, and a potential therapeutic agent for various diseases. It has been shown to induce various physiological and biochemical changes in plants, including the promotion of secondary metabolites, the induction of stress response genes, and the inhibition of pathogen growth.
Propiedades
Número CAS |
115975-07-0 |
|---|---|
Nombre del producto |
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(2-methyl-5-methylidene-4H-pyran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6-4-9(7(2)10)8(3)11-5-6/h1,4-5H2,2-3H3 |
Clave InChI |
FDQUBFFVLZTVDP-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)CO1)C(=O)C |
SMILES canónico |
CC1=C(CC(=C)CO1)C(=O)C |
Sinónimos |
Ethanone, 1-(3,4-dihydro-6-methyl-3-methylene-2H-pyran-5-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




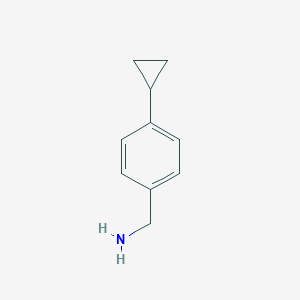
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

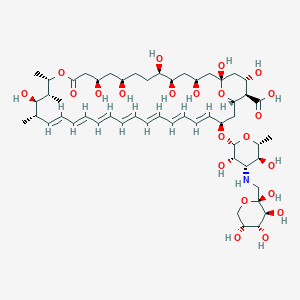
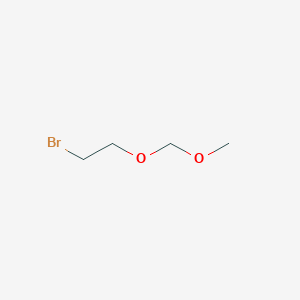

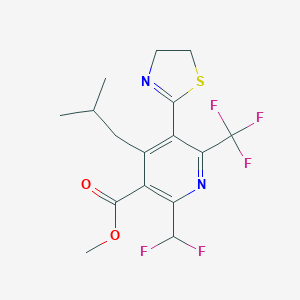
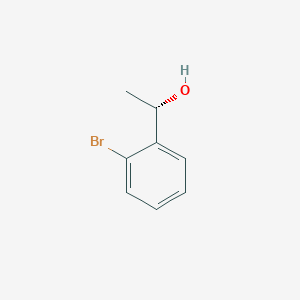
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
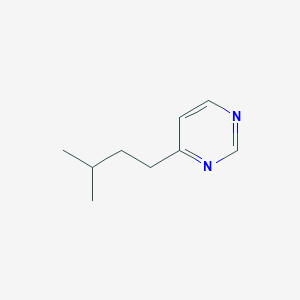
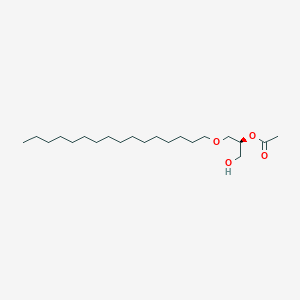
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)